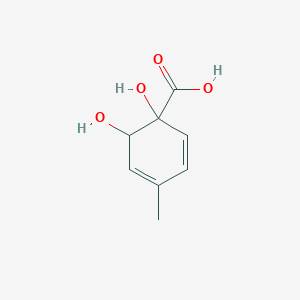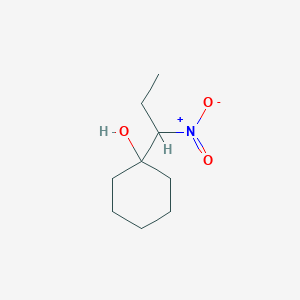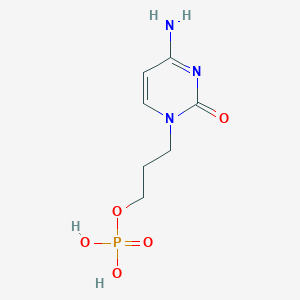
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O4. It is a 3-hydroxy carboxylic acid and is known for its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid typically involves the hydroxylation of a cyclohexadiene precursor. One common method includes the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst to introduce hydroxyl groups at specific positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as transition metal complexes or enzymes may be employed to facilitate the hydroxylation process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or molecular oxygen.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed
Oxidation: Formation of 1,6-diketone or 1,6-dicarboxylic acid derivatives.
Reduction: Formation of 1,6-dihydroxycyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexadiene derivatives.
Scientific Research Applications
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydroxycyclohexa-2,4-diene-1-carboxylate
- cis-1,6-Dihydroxy-4-methylcyclohexa-2,4-dienecarboxylic acid
- 4-Methylcyclohexa-3,5-diene-1,2-cis-diol-1-carboxylic acid
Uniqueness
1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
60463-01-6 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11) |
InChI Key |
KWQSYZVAOWYCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C=C1)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)


![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)

![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)




